molecular formula C21H23NO9S B1590268 Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside CAS No. 79528-48-6

Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside

Cat. No. B1590268
CAS RN: 79528-48-6
M. Wt: 465.5 g/mol
InChI Key: QNHCRERIIKDXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside” is a compound of utmost importance in the biomedical realm . It finds extensive applications and emerges as a pivotal driving force in the expedition towards combating ailments like cancer, inflammation, and microbial infections .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 148.0 to 152.0°C . Its specific rotation is [a]20/D +48.0 to +51.0 deg (C=1, CHCl3) .

Scientific Research Applications

  • Synthesis of Complex Oligosaccharides : This compound is used in synthesizing complex oligosaccharides, including those with the X-antigenic trisaccharide structure, which has potential applications in developing new molecular structures in carbohydrate research (Jain & Matta, 1992).

  • Production of Group B Streptococcal Antigens : It has been instrumental in the synthesis of saccharide units of the Group B streptococcal common antigen. These findings can be significant in the development of vaccines or diagnostic tools (Pozsgay & Jennings, 1988).

  • Glycoprotein Research : The compound is used in the synthesis of glycosides that are parts of complex glycoproteins. Glycoproteins play critical roles in cellular functions, and understanding their structure is key to biomedical research (Lönn, 1985).

  • Development of Glycosylation Methods : It's used in developing efficient glycosylation methods. These methods are fundamental in synthesizing various bioactive glycoconjugates, which are crucial in medicinal chemistry and drug development (Soliman et al., 2003).

  • Synthesis of Glycolipids with Blood-Group Activity : This compound is essential in synthesizing branched oligosaccharides involved in the biosynthesis of glycolipids with blood-group I activity, which is significant in transfusion medicine and immunology (Maranduba & Veyrières, 1986).

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO9S/c1-10(23)28-9-15-17(29-11(2)24)18(30-12(3)25)16(21(31-15)32-4)22-19(26)13-7-5-6-8-14(13)20(22)27/h5-8,15-18,21H,9H2,1-4H3/t15-,16-,17-,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHCRERIIKDXAI-PLQGUWCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside
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Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside
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Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside
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Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside

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